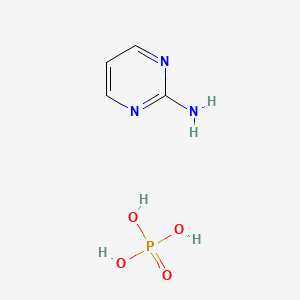
Phosphoric acid;pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid;pyrimidin-2-amine is a compound that combines phosphoric acid and pyrimidin-2-amine Phosphoric acid is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and food applicationsPyrimidine is a fundamental component of nucleic acids, such as DNA and RNA, and plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with phosphoric acid. One common method is the direct reaction of pyrimidin-2-amine with phosphoric acid under controlled conditions. This reaction can be carried out in an aqueous medium, and the reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic methods or multi-step synthesis processes. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid;pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the 2-methyl group side chain can yield pyrimidine-2-carboxylic acid .
Aplicaciones Científicas De Investigación
Phosphoric acid;pyrimidin-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phosphoric acid;pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, influencing biological processes such as DNA replication, transcription, and protein synthesis. The compound’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic systems enhances its pharmacokinetic and pharmacodynamic properties .
Comparación Con Compuestos Similares
Phosphoric acid;pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrimidinones: These compounds have a similar pyrimidine ring structure but differ in their functional groups and properties.
Pyrimidinethiones: These compounds contain sulfur atoms in their structure, which can influence their reactivity and biological activity.
Other Pyrimidine Derivatives: Compounds like uracil, cytosine, and thymine are naturally occurring pyrimidine derivatives that play essential roles in nucleic acids.
This compound stands out due to its unique combination of phosphoric acid and pyrimidine, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63264-08-4 |
|---|---|
Fórmula molecular |
C4H8N3O4P |
Peso molecular |
193.10 g/mol |
Nombre IUPAC |
phosphoric acid;pyrimidin-2-amine |
InChI |
InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4) |
Clave InChI |
DFNBNRPGVXBWPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
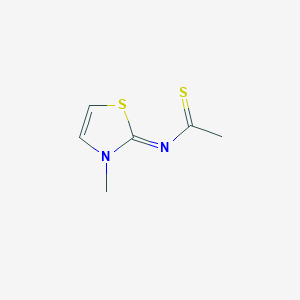
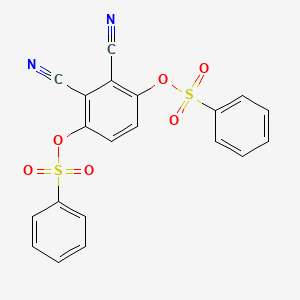

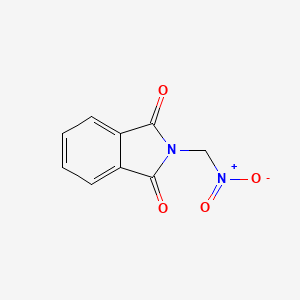

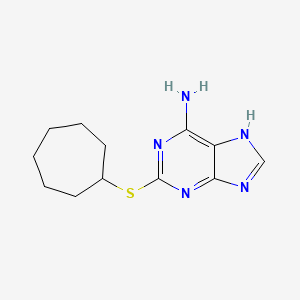
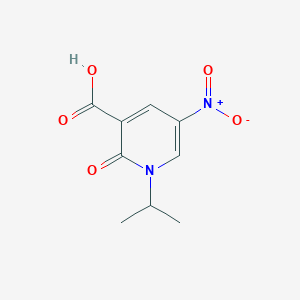
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
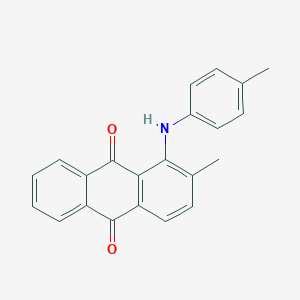

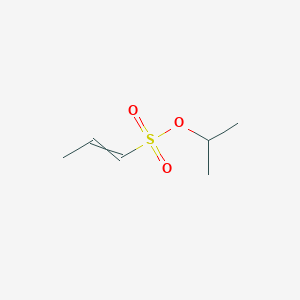

![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
